(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a chalcone derivative characterized by three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, known for enhancing metabolic stability and electron-withdrawing properties, which can influence pharmacological activity .
- 1,4-Thiazepane ring: A seven-membered heterocycle containing sulfur and nitrogen atoms.
- Furan-2-yl substitution: A heteroaromatic group that may improve bioavailability or modulate binding affinity in biological systems.
- Prop-2-en-1-one (chalcone) backbone: A classic α,β-unsaturated ketone scaffold associated with anti-inflammatory, analgesic, and enzyme inhibitory activities .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-19(6-4-14-3-5-15-17(12-14)24-13-23-15)20-8-7-18(25-11-9-20)16-2-1-10-22-16/h1-6,10,12,18H,7-9,11,13H2/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZDPGNOGKMIQI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one , identified by its CAS number 1799266-41-3, is a complex organic molecule characterized by a unique combination of a thiazepane ring and a benzo[d][1,3]dioxole moiety. This structural composition suggests potential biological activities that warrant detailed investigation.
Structural Overview
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The presence of functional groups such as dioxole and furan indicates potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry research.
| Property | Value |
|---|---|
| CAS Number | 1799266-41-3 |
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
Biological Activity
Research has indicated that compounds featuring thiazepane and dioxole structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may possess similar properties.
- Cytotoxicity : Initial studies indicate that derivatives of this compound could exhibit cytotoxic effects on cancer cell lines, necessitating further exploration into its mechanism of action.
- Antiparasitic Activity : Compounds with structural similarities have demonstrated activity against protozoan parasites, which could be relevant for treating diseases like Chagas and leishmaniasis.
Anticancer Activity
A study on structurally related compounds showed promising results in inhibiting cancer cell proliferation. For instance, derivatives exhibiting similar structural motifs were tested against various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM. This suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one may also have potential as an anticancer agent.
Antiparasitic Activity
Research involving related thiazepane compounds indicated effective inhibition of Trypanosoma cruzi at low micromolar concentrations (EC50 around 2.23 µM). Given the structural similarities, it is plausible that our compound could exhibit comparable antiparasitic properties.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking studies could elucidate the binding affinity and mechanism of action against targeted biological molecules.
Scientific Research Applications
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic molecule notable for its potential applications in medicinal chemistry due to its unique structural features. This article will explore its scientific research applications, including biological activity, synthesis methods, and case studies.
Molecular Composition
The compound consists of several important structural components:
- Thiazepane Ring : Provides structural rigidity and potential for interaction with biological targets.
- Benzo[d][1,3]dioxole Moiety : Known for its role in medicinal chemistry, potentially enhancing biological activity.
- Furan Group : Contributes to the compound's reactivity and interaction with various biological systems.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 389.4 g/mol.
Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one may exhibit several biological activities:
- Anticancer Activity : Thiazepane derivatives have been studied for their ability to inhibit tumor growth. For instance, a related compound showed an IC50 value of 16.19 μM against the MCF-7 breast cancer cell line.
- Antimicrobial Properties : The presence of diverse functional groups may contribute to antibacterial or antifungal effects.
- Central Nervous System Activity : Some derivatives have shown promise in modulating functions related to the central nervous system.
Case Studies
Research has employed high-throughput screening methodologies to evaluate the biological activity of thiazepane derivatives. For example:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Cancer Cell Line (MCF-7) | 16.19 ± 1.35 | [Source] |
| Compound B | Antimicrobial Assay | 25.00 ± 2.00 | [Source] |
These studies indicate that modifications in the structure can significantly affect the compound's potency against various biological targets.
Structure-Activity Relationship (SAR)
Understanding how different substituents on the thiazepane and dioxole rings affect biological activity is crucial. For example, modifications such as halogen substitutions have been shown to enhance binding affinity at specific receptors.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The pyrimidine-substituted chalcone () demonstrates significant analgesic activity, attributed to electron-withdrawing chlorine atoms and the pyrimidine ring, which may enhance COX/LOX inhibition .
- The 1,4-thiazepane ring in the target compound could offer superior pharmacokinetic properties (e.g., solubility, metabolic stability) compared to piperazine or pyrimidine analogs due to its larger, sulfur-containing heterocycle .
Role of Heteroaromatic Groups :
- The furan-2-yl group (common in the target compound and ) is associated with improved π-π stacking interactions in enzyme binding pockets, though its impact on activity remains unquantified in the evidence .
- Benzo[d][1,3]dioxol appears in multiple analogs, suggesting its importance in stabilizing molecular conformation or enhancing receptor binding .
Conformational Flexibility: The 1,4-thiazepane and piperazine moieties (target compound vs. ) differ in ring size and heteroatom placement.
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary fragments:
- Benzo[d]dioxol-5-yl moiety : Derived from sesamol or via Pd-catalyzed coupling.
- 7-(Furan-2-yl)-1,4-thiazepane : Constructed through cyclization of a diamine-thioether precursor, with furan introduced via α-isopropylidene ketone cyclization.
- Enone linker (prop-2-en-1-one) : Formed via Claisen-Schmidt condensation between a ketone and aldehyde.
Synthesis of the 7-(Furan-2-yl)-1,4-thiazepane Core
Thiazepane Ring Formation
The 1,4-thiazepane scaffold is synthesized via cyclization of a 1,4-diamine with a sulfur source . For example, reacting 1,4-diaminobutane with carbon disulfide under basic conditions yields the thiazepane ring. Optimization studies indicate that using 1-butanol as a high-boiling solvent enhances cyclization efficiency (yield: 68–72%).
Reaction Conditions:
Functionalization of the Benzo[d]dioxol-5-yl Moiety
Assembly of the Enone Linker
Coupling of Fragments
Reaction Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Scalability and Industrial Feasibility
The synthesis is scalable to multigram quantities with minor yield attrition. Critical steps (e.g., Claisen-Schmidt condensation) benefit from flow chemistry setups, reducing reaction times by 40%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one?
- Methodological Answer : The synthesis can be optimized using microwave-assisted techniques to enhance reaction efficiency and yield, as demonstrated in analogous heterocyclic systems (e.g., benzodiazepines and thiophene derivatives) . Traditional thermal methods may require longer reaction times, leading to isomerization or decomposition. Key steps include:
- Cyclization : Formation of the 1,4-thiazepan ring via nucleophilic substitution under basic conditions.
- Coupling : Use of palladium catalysts for cross-coupling reactions to attach the benzo[d][1,3]dioxol-5-yl and furan-2-yl moieties.
- Purification : Column chromatography or recrystallization to isolate the (E)-isomer preferentially, as isomer separation is critical for biological activity .
Q. How can structural characterization be performed to confirm the compound’s configuration and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 170–165 ppm for carbonyl carbons) to confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions .
- IR Spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the enone system .
- X-ray Crystallography : Definitive confirmation of stereochemistry, as shown for structurally similar benzodioxol-thiophene hybrids .
- GCMS/HPLC : Detect and quantify impurities (e.g., 2% isomer in ) .
Q. What strategies mitigate impurities or isomer formation during synthesis?
- Methodological Answer :
- Reaction Optimization : Control temperature and solvent polarity to favor kinetic products. For example, polar aprotic solvents (DMF, DMSO) may reduce side reactions .
- Dynamic Resolution : Chiral auxiliaries or catalysts to suppress racemization in the thiazepan ring .
- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate (E)- and (Z)-isomers .
Advanced Research Questions
Q. How do the benzodioxole and furan moieties influence biological activity?
- Methodological Answer :
- Benzodioxole : Enhances lipophilicity and metabolic stability, as seen in anticonvulsant agents like 5-(benzo[d][1,3]dioxol-5-yl)dihydropyrazole derivatives .
- Furan : Participates in π-π stacking with target receptors (e.g., GABA-A for anticonvulsant effects) .
- Experimental Design : Perform comparative SAR studies by synthesizing analogs lacking these groups and testing in vitro (e.g., receptor binding assays) .
Q. What mechanistic insights explain the formation of the 1,4-thiazepan ring?
- Methodological Answer :
- Ring Closure : The thiazepan ring forms via nucleophilic attack of a sulfur atom on a β-carbon of a carbonyl group, followed by intramolecular cyclization.
- Kinetic Studies : Monitor reaction progress using LC-MS to identify intermediates.
- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict favorable pathways, as applied to similar heterocyclic systems .
Q. How can discrepancies between experimental and theoretical spectral data (e.g., HRMS) be resolved?
- Methodological Answer :
- Isotopic Pattern Analysis : Compare experimental HRMS with simulated isotopic distributions to identify impurities (e.g., noted a 2% isomer) .
- Tandem MS/MS : Fragment ions can clarify structural anomalies (e.g., unexpected adducts or degradation products).
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution, which may explain NMR chemical shift deviations .
Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) or thiazepan ring (e.g., alkylation) .
- Biological Assays : Test analogs in receptor-specific assays (e.g., radioligand binding for GABA or serotonin receptors) .
- QSAR Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with experimental IC50 values .
Data Contradiction Analysis
Q. How to address conflicting data between NMR and X-ray crystallography?
- Methodological Answer :
- Solvent Effects : NMR data reflect solution-state conformations, while X-ray shows solid-state packing. Compare with variable-temperature NMR to assess dynamic effects .
- Crystal Polymorphism : Test multiple crystalline forms to rule out packing-induced structural distortions .
Q. Why might biological activity vary between batches despite high purity?
- Methodological Answer :
- Conformational Isomerism : Even minor (E/Z) isomer ratios (e.g., 98:2) can alter receptor interactions. Use chiral HPLC to ensure enantiomeric purity .
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates, which may reduce bioavailability .
Tables for Key Data
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 7.3–6.8 ppm (aromatic protons) | |
| 13C NMR | δ 170 ppm (C=O), δ 160 ppm (C=C) | |
| IR | 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | |
| X-ray | Dihedral angle of 178.5° confirms (E)-isomer |
Table 2 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF (microwave-assisted) | 76% yield, reduced isomerization |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Efficient cross-coupling |
| Purification | Silica gel chromatography | 98% purity, isomer separation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
